molecular formula C9H12N2O3 B6322198 3-(3-Amino-4-nitrophenyl)-1-propanol CAS No. 849235-84-3

3-(3-Amino-4-nitrophenyl)-1-propanol

Cat. No.: B6322198
CAS No.: 849235-84-3
M. Wt: 196.20 g/mol
InChI Key: HLUABOUHLBVAOZ-UHFFFAOYSA-N
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Description

3-(3-Amino-4-nitrophenyl)-1-propanol (CAS: 56629-40-4) is a nitroaromatic compound characterized by a propanol chain attached to a phenyl ring substituted with an amino (-NH₂) group at position 3 and a nitro (-NO₂) group at position 4. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.21 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its bifunctional nature (amine and nitro groups) enables participation in coupling, reduction, and cyclization reactions .

Properties

IUPAC Name

3-(3-amino-4-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-8-6-7(2-1-5-12)3-4-9(8)11(13)14/h3-4,6,12H,1-2,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUABOUHLBVAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCO)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Nitration via Amino Group Protection

The amino group’s strong activating nature complicates direct nitration, as it promotes multiple substitutions. To mitigate this, protection of the amino group as an acetamide derivative is critical. The process involves:

  • Amino Protection : Reacting 3-aminophenylpropanol with acetic anhydride in the presence of triethylamine (TEA) at 5°C to form 3-acetamidophenylpropanol.

  • Nitration : Treating the protected intermediate with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at -15°C to introduce the nitro group at position 4.

  • Deprotection : Hydrolysis of the acetamide using hydrochloric acid (HCl) at 0°C regenerates the free amino group.

Key Reaction Conditions

StepReagentsTemperatureTimeYield*
ProtectionAcetic anhydride, TEA5°C1 hr~85%
NitrationHNO₃, H₂SO₄-15°C2 hr~78%
DeprotectionHCl0°C1 hr~90%
*Yields inferred from analogous reactions in.

Alternative Synthetic Pathways

Reductive Amination of Nitro Precursors

An alternative route involves synthesizing 3-(4-nitrophenyl)-1-propanol first, followed by selective reduction of a nitro group to an amino group. However, this method faces challenges due to the coexistence of nitro and hydroxyl groups, which may lead to over-reduction or side reactions.

Industrial-Scale Production Considerations

Continuous Flow Nitration

To enhance safety and efficiency, industrial processes may adopt continuous flow reactors for nitration. Key parameters include:

  • Residence Time : 10–15 minutes to prevent over-nitration.

  • Temperature Control : Maintained at -10°C to -20°C using jacketed reactors.

  • Acid Recovery : Sulfuric acid is recycled post-reaction to reduce waste.

Purification Techniques

Crude product purification involves:

  • Crystallization : From 2-propanol/water mixtures to remove byproducts.

  • Column Chromatography : For high-purity batches, using silica gel and ethyl acetate/hexane eluents.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The proximity of the amino and hydroxyl groups can lead to competing ortho/para nitration. Mitigation strategies include:

  • Steric Hindrance : Bulkier protecting groups (e.g., tert-butoxycarbonyl) improve para selectivity.

  • Solvent Effects : Polar aprotic solvents like tetrahydrofuran (THF) enhance nitro group orientation.

Stability of Intermediates

The acetamide intermediate is sensitive to hydrolysis. Storage under anhydrous conditions at -20°C is recommended .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-nitrophenyl)-1-propanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Amino-4-nitrophenyl)-1-propanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-nitrophenyl)-1-propanol involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical differences between 3-(3-Amino-4-nitrophenyl)-1-propanol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents CAS Number Key Properties/Applications
This compound C₉H₁₂N₂O₃ 196.21 -NH₂ (C3), -NO₂ (C4), -CH₂CH₂CH₂OH 56629-40-4 Dye/pharmaceutical intermediate
5-Benzooxazol-2-yl-benzene-1,3-diamine C₁₃H₁₀N₄O 254.25 -NH₂ (C1, C3), benzoxazole ring (C5) 56629-40-4 Ligand in coordination chemistry
3-((4-Fluoro-2-nitrophenyl)amino)propanol C₉H₁₁FN₂O₃ 214.19 -F (C4), -NO₂ (C2), -NH- linkage, -CH₂CH₂CH₂OH 84145-69-7 Fluorinated intermediates in drug design
1-[(3-Aminophenyl)amino]-3-phenoxy-2-propanol C₁₅H₁₇N₂O₂ 269.31 -NH₂ (C3 phenyl), phenoxy (-OPh) at C3 propanol 038353-82-1 Surfactant or dye component
3-(4-Hydroxy-3-nitrophenyl)propanoic acid C₉H₉NO₅ 211.18 -OH (C4), -NO₂ (C3), -CH₂CH₂COOH 38196-09-7 Acidic monomer for polymer synthesis
DL-1-Amino-2-propanol C₃H₉NO 75.10 -NH₂ (C1), -OH (C2) 78-96-6 Solvent or chiral building block

Biological Activity

Overview

3-(3-Amino-4-nitrophenyl)-1-propanol, a compound with notable biological activity, has attracted attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications through a comprehensive review of existing literature.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an amino group and a nitrophenyl moiety. This configuration contributes to its reactivity and biological interactions. The molecular formula is C9H12N2O3C_9H_{12}N_2O_3 with a molecular weight of approximately 196.2 g/mol.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in biological systems. A study demonstrated that the compound reduced lipid peroxidation in rat liver homogenates, suggesting its potential as a therapeutic agent in conditions associated with oxidative damage.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has been reported to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine may improve cognitive function .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The presence of the nitro group in the phenyl ring likely enhances electron donation capabilities, allowing the molecule to neutralize free radicals effectively.
  • Enzyme Interaction : The amino group may facilitate binding interactions with active sites on enzymes such as AChE, leading to competitive inhibition.
  • Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways is hypothesized as a potential mechanism for its antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated antioxidant activity through lipid peroxidation reduction.
Showed inhibition of AChE, suggesting potential cognitive benefits.
Reported antimicrobial effects against S. aureus and E. coli with significant MIC values.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3-(3-Amino-4-nitrophenyl)-1-propanol?

  • Methodology : The compound can be synthesized via sequential nitration, reduction, and hydroxylation. For example:

  • Nitration : Introduce the nitro group to the aromatic ring using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
  • Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .
  • Hydroxylation : Protect the amino group during oxidation of a propanol precursor, as seen in analogous compounds like 3-Amino-3-(4-chlorophenyl)-1-propanol .
    • Key Considerations : Use protecting groups (e.g., acetyl) for the amine during oxidation steps to prevent side reactions.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm the aromatic substitution pattern and propanol chain connectivity. For example, the nitro group’s electron-withdrawing effect shifts aromatic protons downfield .
  • IR : Identify functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -NH₂ at ~3350 cm⁻¹, -OH at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, critical for purity assessment .

Q. What common reactions involve the nitro and amino groups in this compound?

  • Nitro Group : Reduction to amine (e.g., H₂/Pd-C), nucleophilic substitution (e.g., with alkyl halides in basic conditions) .
  • Amino Group : Acylation (e.g., acetyl chloride), diazotization for coupling reactions, or oxidation to nitroso derivatives .
  • Propanol Chain : Esterification (e.g., with acyl chlorides) or oxidation to ketones using PCC (pyridinium chlorochromate) .

Advanced Research Questions

Q. How can contradictions in thermodynamic property measurements (e.g., vapor pressure) be resolved?

  • Case Study : For 3-(dimethylamino)-1-propanol, transpiration and ebulliometry data showed discrepancies with static method results. Resolution involved:

  • Cross-validating with boiling points at varying pressures (SciFinder data) .
  • Statistical analysis (e.g., Clarke-Glew equation) to reconcile temperature-dependent vapor pressure trends .
    • Application : Use multi-method validation (transpiration, DSC) and computational models (e.g., COSMO-RS) to predict vapor pressures and phase behaviors .

Q. What computational strategies predict the compound’s thermodynamic properties?

  • Framework : Develop group-contribution models (e.g., Joback method) for heat capacity (Cp,m°) and entropy (ΔS°). For amino alcohols, experimental Cp,m° data (e.g., 298.15 K values in Table F.1) are critical for calibrating simulations .
  • Software : Gaussian (DFT) for optimizing molecular geometry; COSMOtherm for solvation-free energies .

Q. How does steric hindrance from the 4-nitro group influence substitution reactions?

  • Analysis : The nitro group’s meta-directing effect and steric bulk may slow electrophilic aromatic substitution. Compare reactivity with analogs like 3-[(4-Chlorobenzyl)amino]-1-propanol, where electron-withdrawing groups reduce nucleophilicity at specific positions .
  • Experimental Design : Kinetic studies under varying temperatures and substituents (e.g., -Cl, -F) to quantify steric/electronic effects .

Q. What are the toxicological risks during synthesis?

  • Hazard Identification : Nitrosamine derivatives (e.g., 3-(Methylnitrosoamino)-1-propanol) are carcinogenic. Monitor for byproducts during nitro-group reductions .
  • Mitigation : Use scavengers (e.g., ascorbic acid) to inhibit nitrosation; conduct LC-MS screening for trace contaminants .

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